molecular formula C10H7ClO B13963224 2-(Prop-1-yn-1-yl)benzoyl chloride CAS No. 205250-13-1

2-(Prop-1-yn-1-yl)benzoyl chloride

Cat. No.: B13963224
CAS No.: 205250-13-1
M. Wt: 178.61 g/mol
InChI Key: CVZRQATUFDTJMW-UHFFFAOYSA-N
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Description

2-(Prop-1-yn-1-yl)benzoyl chloride is an organic compound with the molecular formula C10H7ClO It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a propynyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-1-yn-1-yl)benzoyl chloride typically involves the reaction of 2-(Prop-1-yn-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:

C9H7COOH+SOCl2C9H7COCl+SO2+HCl\text{C}_9\text{H}_7\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_7\text{COCl} + \text{SO}_2 + \text{HCl} C9​H7​COOH+SOCl2​→C9​H7​COCl+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-1-yn-1-yl)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation: The propynyl group can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Amides and Esters: Formed through nucleophilic substitution reactions.

    Carboxylic Acids and Ketones: Formed through oxidation reactions.

    Alcohols and Alkanes: Formed through reduction reactions.

Scientific Research Applications

2-(Prop-1-yn-1-yl)benzoyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Prop-1-yn-1-yl)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The propynyl group can also participate in reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Lacks the propynyl group, making it less versatile in certain reactions.

    2-(Prop-1-yn-1-yl)benzoic Acid: Contains a carboxylic acid group instead of an acyl chloride group, leading to different reactivity.

    2-(Prop-2-yn-1-yloxy)benzoyl Chloride: Contains an ether linkage, which can influence its reactivity and applications.

Uniqueness

2-(Prop-1-yn-1-yl)benzoyl chloride is unique due to the presence of both an acyl chloride group and a propynyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

205250-13-1

Molecular Formula

C10H7ClO

Molecular Weight

178.61 g/mol

IUPAC Name

2-prop-1-ynylbenzoyl chloride

InChI

InChI=1S/C10H7ClO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,1H3

InChI Key

CVZRQATUFDTJMW-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC=C1C(=O)Cl

Origin of Product

United States

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